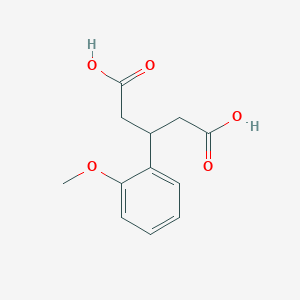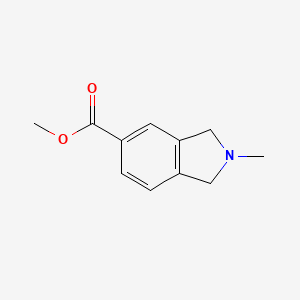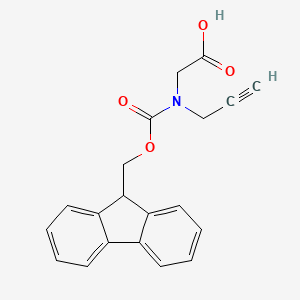
Fmoc-N-(propargyl)-glycine
Übersicht
Beschreibung
Fmoc-N-(propargyl)-glycine: is a derivative of glycine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a propargyl group. This compound is commonly used in peptide synthesis and click chemistry due to its unique structural features.
Wirkmechanismus
Target of Action
Fmoc-N-(propargyl)-glycine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
The compound works by protecting the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group of an amino acid, allowing for the selective coupling of amino acids. Once the desired sequence has been achieved, the Fmoc group can be removed, revealing the original amino group .
Pharmacokinetics
The stability of the fmoc group under different conditions is crucial for its role in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of complex peptides with a specific sequence of amino acids . By protecting the amino group, it allows for the selective coupling of amino acids in a controlled manner .
Action Environment
The action of this compound is influenced by the pH of the environment . Basic conditions are required for the removal of the Fmoc group. Therefore, the pH must be carefully controlled during peptide synthesis .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Fmoc-N-(propargyl)-glycine are largely attributed to the Fmoc group. The Fmoc group is known for its stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions
Cellular Effects
Fmoc-modified amino acids and short peptides have been used to construct hydrogels, which find a wide range of applications . These hydrogels can potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the self-assembly of Fmoc-modified amino acids and short peptides is driven by aromatic π–π stacking and hydrogen bonding interactions
Temporal Effects in Laboratory Settings
It is known that the Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This suggests that this compound may have good stability in laboratory settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-(propargyl)-glycine typically involves the following steps:
Protection of the amino group: The amino group of glycine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as sodium bicarbonate in aqueous dioxane.
Introduction of the propargyl group: The carboxyl group of the protected glycine is then activated and reacted with propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The propargyl group can undergo nucleophilic substitution reactions.
Click Chemistry: The alkyne group in the propargyl moiety can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, aqueous dioxane.
Propargylation: Propargyl bromide, potassium carbonate.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products:
Triazoles: Formed from click chemistry reactions.
Free Amino Acids: Obtained after deprotection of the Fmoc group.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Fmoc-N-(propargyl)-glycine is widely used in peptide synthesis and click chemistry for the construction of complex molecular architectures . Biology : It is used in the synthesis of bioactive peptides and proteins, facilitating the study of protein-protein interactions and enzyme functions . Medicine : The compound is employed in drug discovery and development, particularly in the design of peptide-based therapeutics . Industry : It is used in the production of hydrogels, nanomaterials, and other functional materials due to its self-assembly properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-N-(azido)-glycine: Similar in structure but contains an azido group instead of a propargyl group.
Fmoc-N-(methyl)-glycine: Contains a methyl group instead of a propargyl group.
Uniqueness
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18H,11-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHZEMFPZILBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


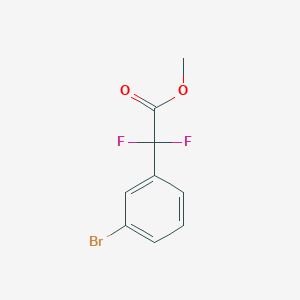
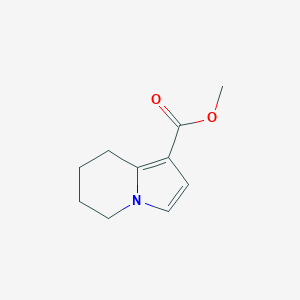

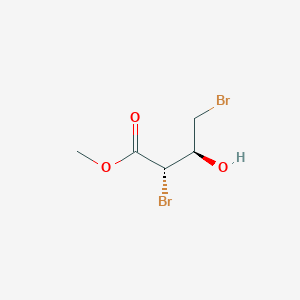
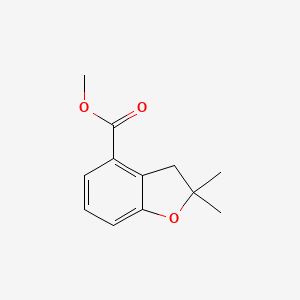
![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)
![6-Methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B3179853.png)
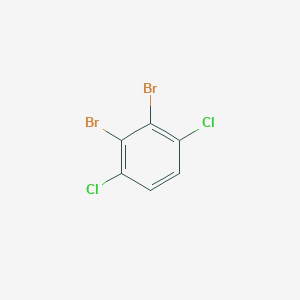
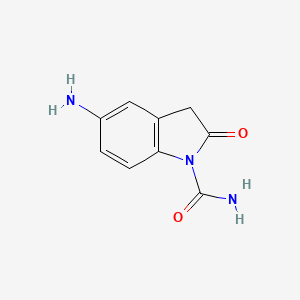
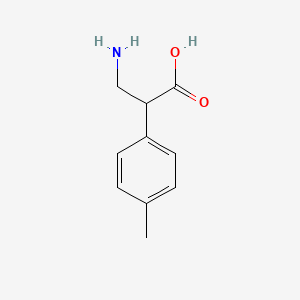
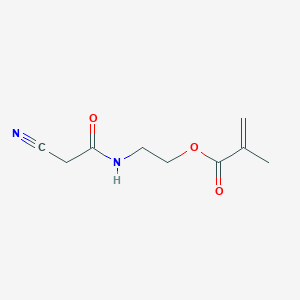
![benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate](/img/structure/B3179901.png)
